2-(5-Ethylpyridin-2-yl)acetic acid
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(5-ethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-2-7-3-4-8(10-6-7)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI Key |
DJRLUSYHJSNOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridinyl Acetic Acid Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridinyl acetic acids are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorine’s electronegativity (in 5-fluoro analogs) may improve binding affinity to target enzymes through dipole interactions .
Biological Activity: Derivatives of this compound, such as Schiff bases and azetidinones, exhibit superior antimicrobial activity against bacterial and fungal strains compared to standard drugs like ciprofloxacin and fluconazole . Halogenated analogs (e.g., 4-chloro derivatives) are less explored but show promise in modulating toxicity profiles .
Table 2: Physicochemical Data
| Property | This compound | 2-(5-Fluoropyridin-2-yl)acetic Acid | 2-(5-Methylpyridin-2-yl)acetic Acid |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 1.2 | 1.5 |
| Aqueous Solubility (mg/mL) | 3.2 | 4.5 | 3.8 |
| Synthetic Accessibility | Moderate | High | Moderate |
- LogP : The ethyl derivative’s higher LogP aligns with its enhanced membrane permeability, critical for antimicrobial applications .
- Synthetic Routes : Ethyl-substituted analogs often require multi-step synthesis, including nucleophilic substitution and ester hydrolysis, whereas methyl and fluoro derivatives can be synthesized more efficiently .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-(5-Ethylpyridin-2-yl)acetic acid?
- Methodology :
- Step 1 : Start with functionalized pyridine derivatives. For example, ethyl 2-(5-substituted-pyridin-2-yl)acetate analogs (e.g., 5-ethyl substitution) can be synthesized via nucleophilic substitution or coupling reactions. A base (e.g., NaH or K₂CO₃) is typically used to deprotonate the pyridine nitrogen, facilitating alkylation or esterification .
- Step 2 : Hydrolyze the ester group using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid. Monitor reaction progress via TLC or HPLC.
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yield. Purify via recrystallization or column chromatography.
- Key Data :
| Parameter | Typical Value |
|---|---|
| Yield (ester hydrolysis) | 70–85% |
| Purity (HPLC) | ≥95% |
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Experimental Design :
- Crystallization : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation.
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) at 200 K. Collect data with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source.
- Refinement : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) . ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
- Key Findings :
| Parameter | Value (Example from Analog ) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell (Å) | a = 14.2570, b = 7.9250, c = 29.8796 |
| Hydrogen Bonds | O–H⋯O (2.68 Å) forming dimeric motifs |
Q. What safety protocols are essential for handling this compound in the lab?
- Precautions :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air .
- Hazard Data :
| Hazard Class | GHS Code |
|---|---|
| Acute Toxicity (Oral/Dermal/Inhalation) | Category 4 (H332, H312, H302) |
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and vibrational properties of this compound?
- Computational Workflow :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
- Property Calculation : Optimize geometry, compute vibrational frequencies (FT-IR/Raman), and analyze frontier molecular orbitals (HOMO-LUMO gap).
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Conflict Analysis :
- Scenario : Discrepancy in bond lengths (e.g., C–O in XRD vs. DFT).
- Resolution :
Verify XRD data quality (R < 0.05, completeness > 98%).
Cross-validate DFT settings (solvent effects, dispersion corrections).
Use solid-state NMR to probe local electronic environments.
- Example : In a carboxylate analog, XRD showed a 1.23 Å C=O bond, while DFT predicted 1.26 Å; solvent corrections reduced the error to <0.02 Å .
Q. What experimental strategies assess the biological activity of this compound?
- Assay Design :
- In Vitro Testing : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET assays.
- Microbial Studies : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.
- Data Interpretation :
| Assay Type | Typical Metrics |
|---|---|
| IC₅₀ (Enzyme Inhibition) | 10–50 μM |
| MIC (Antibacterial) | 50–200 μg/mL |
Data Contradiction Analysis
Case : Discrepancies in NMR chemical shifts between synthetic batches.
- Root Cause :
- Impurities : Unreacted starting materials (e.g., ethyl esters) or byproducts.
- Solvent Effects : DMSO-d₆ vs. CDCl₃ may shift proton signals (δ 0.1–0.3 ppm).
- Resolution :
- Perform HSQC/HMBC to assign peaks conclusively.
- Use LC-MS to quantify impurities (<1% threshold).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
